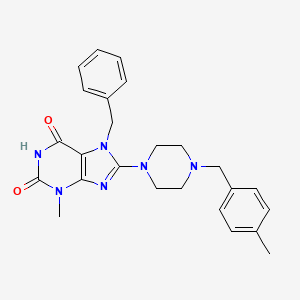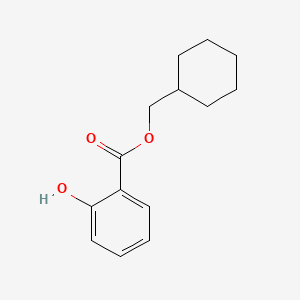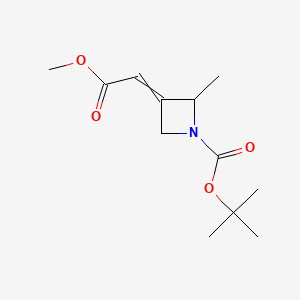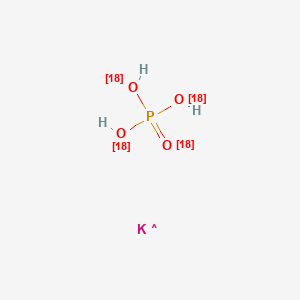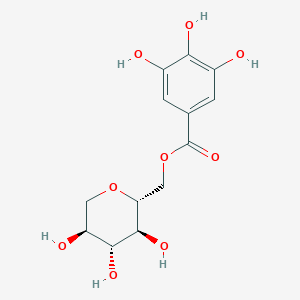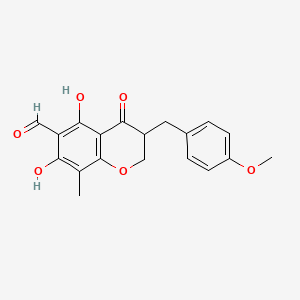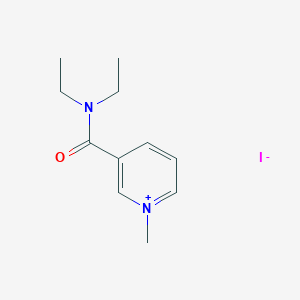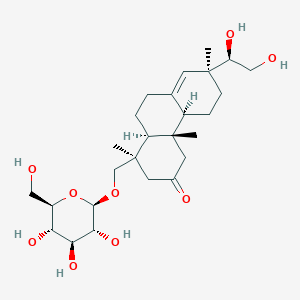
Pubeside D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pubeside D is an ent-pimarane-type diterpenoid glycoside isolated from the ethanol extract of Siegesbeckia pubescens Makino . This compound is part of a group of diterpenoids known for their diverse biological activities, including anti-inflammatory, antithrombotic, and immune-suppressive properties .
准备方法
Pubeside D is typically isolated from the aerial parts of Siegesbeckia pubescens Makino using various chromatographic techniques. The process involves the use of silica gel, RP-8, Sephadex LH-20, and preparative high-performance liquid chromatography (Pre-HPLC) . The isolation process is meticulous and requires precise conditions to ensure the purity and yield of the compound.
化学反应分析
Pubeside D undergoes several types of chemical reactions, including oxidation and glycosylation. The compound’s structure features hydroxyl groups that can participate in oxidation reactions, forming carbonyl compounds . Additionally, the glycosidic bond in this compound can be hydrolyzed under acidic conditions, leading to the formation of its aglycone and glucose . Common reagents used in these reactions include oxidizing agents like potassium permanganate and acidic catalysts like hydrochloric acid.
科学研究应用
Pubeside D has been extensively studied for its potential therapeutic applications. In chemistry, it serves as a model compound for studying the reactivity of diterpenoid glycosides . In biology and medicine, this compound exhibits significant anti-inflammatory and antithrombotic activities, making it a candidate for developing new anti-inflammatory drugs .
作用机制
The mechanism of action of Pubeside D involves its interaction with various molecular targets and pathways. The compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes . It also modulates the activity of immune cells, reducing their proliferation and activation . The exact molecular targets of this compound are still under investigation, but it is believed to interact with key signaling pathways involved in inflammation and immune response .
相似化合物的比较
Pubeside D is structurally similar to other ent-pimarane-type diterpenoids, such as pubeside C and pubeside F . These compounds share a common pimarane skeleton but differ in the number and position of hydroxyl and glycosidic groups . This compound is unique due to its specific hydroxylation pattern and glycosidic linkage, which contribute to its distinct biological activities . Other similar compounds include ent-kaurane diterpenoids, which also exhibit anti-inflammatory and antithrombotic properties .
属性
分子式 |
C26H42O9 |
|---|---|
分子量 |
498.6 g/mol |
IUPAC 名称 |
(1R,4aS,4bR,7S,10aS)-7-[(1R)-1,2-dihydroxyethyl]-1,4a,7-trimethyl-1-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,4b,5,6,9,10,10a-octahydrophenanthren-3-one |
InChI |
InChI=1S/C26H42O9/c1-24(19(30)12-28)7-6-16-14(8-24)4-5-18-25(2,9-15(29)10-26(16,18)3)13-34-23-22(33)21(32)20(31)17(11-27)35-23/h8,16-23,27-28,30-33H,4-7,9-13H2,1-3H3/t16-,17-,18-,19+,20-,21+,22-,23-,24+,25+,26+/m1/s1 |
InChI 键 |
QYXBVSOUROVSDU-SHNINHJWSA-N |
手性 SMILES |
C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC(=O)C[C@@]3(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)[C@H](CO)O |
规范 SMILES |
CC1(CCC2C(=C1)CCC3C2(CC(=O)CC3(C)COC4C(C(C(C(O4)CO)O)O)O)C)C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081328.png)
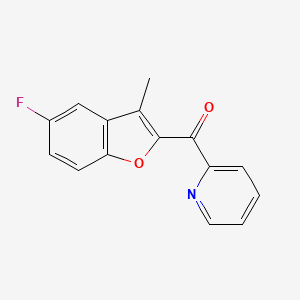
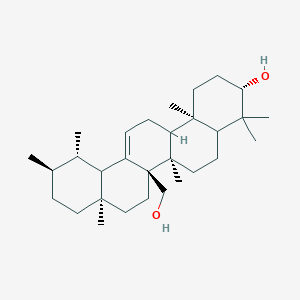

![2-Benzyl-1-(4-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081348.png)
